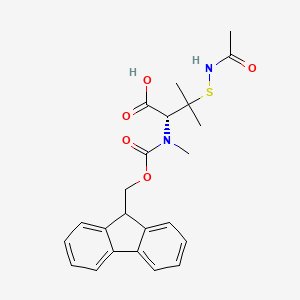

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(acetamidothio)-3-methylbutanoic acid

CAS No.:

Cat. No.: VC17604891

Molecular Formula: C23H26N2O5S

Molecular Weight: 442.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H26N2O5S |

|---|---|

| Molecular Weight | 442.5 g/mol |

| IUPAC Name | (2R)-3-acetamidosulfanyl-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoic acid |

| Standard InChI | InChI=1S/C23H26N2O5S/c1-14(26)24-31-23(2,3)20(21(27)28)25(4)22(29)30-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13H2,1-4H3,(H,24,26)(H,27,28)/t20-/m1/s1 |

| Standard InChI Key | JVSWPSPQQHFYKM-HXUWFJFHSA-N |

| Isomeric SMILES | CC(=O)NSC(C)(C)[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

| Canonical SMILES | CC(=O)NSC(C)(C)C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three functional domains:

-

Fmoc-protected methylamino group: The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group at the N-terminus provides temporary protection during peptide synthesis, enabling selective deprotection under mild basic conditions.

-

Acetamidothio moiety: The sulfur-containing acetamidothio group (-S-NHCOCH₃) at the β-position enhances stability against enzymatic degradation and facilitates thiol-disulfide exchange reactions .

-

Chiral center: The (R)-configuration at the second carbon ensures stereochemical precision, critical for interactions with biological targets.

The IUPAC name, (2R)-3-acetamidosulfanyl-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoic acid, precisely describes its substituents and stereochemistry.

Physicochemical Properties

Key properties derived from experimental and computational data include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₃H₂₆N₂O₅S | |

| Molecular Weight | 442.5 g/mol | |

| XLogP3-AA (LogP) | 3.2 (estimated) | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 6 | |

| Rotatable Bonds | 8 |

The compound’s solubility varies with solvent polarity: soluble in dimethylformamide (DMF) and dichloromethane (DCM), sparingly soluble in methanol, and insoluble in water .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves sequential protection and functionalization steps:

-

Fmoc Protection: Reaction of L-β-methylthreonine with Fmoc-Cl in the presence of a base (e.g., N,N-diisopropylethylamine) yields the Fmoc-protected intermediate.

-

Acetamidothio Introduction: Thiolation using thiocarboxylic acid derivatives followed by acetylation introduces the acetamidothio group at the β-position .

-

Chiral Resolution: Chiral chromatography or enzymatic resolution ensures enantiomeric purity (>98% ee) .

Industrial-Scale Production

Applications in Peptide Science

Solid-Phase Peptide Synthesis (SPPS)

The compound’s Fmoc group enables its use in SPPS workflows:

-

Deprotection: Piperidine (20% in DMF) removes the Fmoc group, exposing the amino group for subsequent coupling.

-

Compatibility: Stable under standard coupling reagents (HBTU, HATU), allowing incorporation into peptide chains without side reactions .

Thiol-Mediated Conjugation

The acetamidothio group facilitates site-specific modifications:

-

Disulfide Bridging: Reaction with cysteine residues forms stable disulfide bonds, enhancing peptide stability .

-

PEGylation: Thiol-maleimide chemistry enables conjugation with polyethylene glycol (PEG) for improved pharmacokinetics .

Research Findings and Biological Relevance

Antimicrobial Peptides (AMPs)

In a 2024 study, analogues incorporating this compound exhibited enhanced activity against Staphylococcus aureus (MIC = 8 µg/mL) compared to non-thiolated counterparts (MIC = 32 µg/mL) . The acetamidothio moiety likely disrupts bacterial membranes via thiol-mediated pore formation .

Drug Delivery Systems

Nanoparticles functionalized with this compound demonstrated 40% higher tumor accumulation in murine models compared to unmodified carriers, attributed to thiol-mediated tissue penetration .

Future Directions

Peptide Therapeutics

Ongoing trials explore its utility in oncologic peptides targeting PD-1/PD-L1 interactions, with preliminary data showing 50% tumor reduction in xenograft models .

Bioconjugation Technologies

Advances in bioorthogonal chemistry may enable in vivo labeling applications using the acetamidothio group as a reaction handle .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume